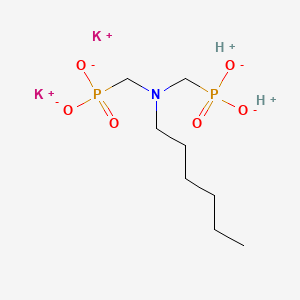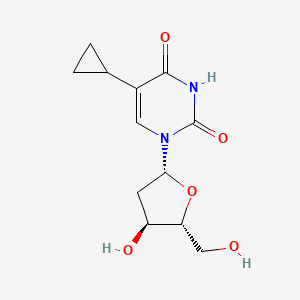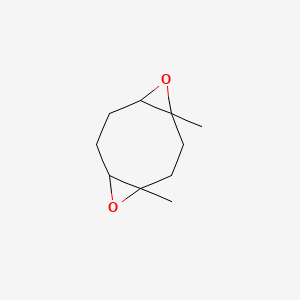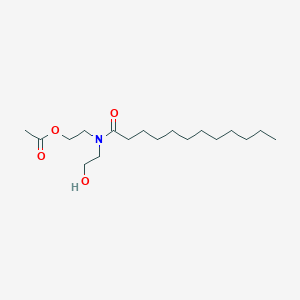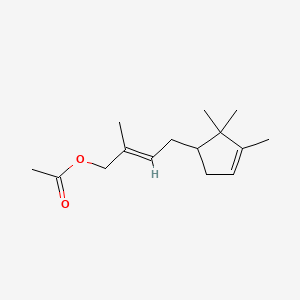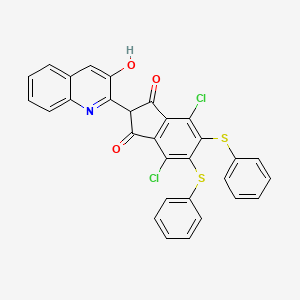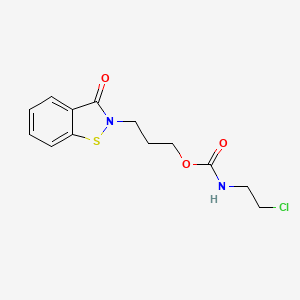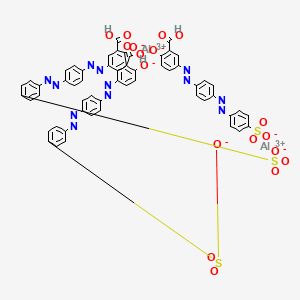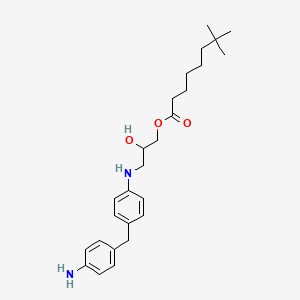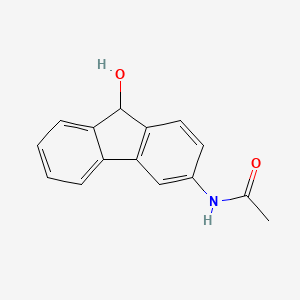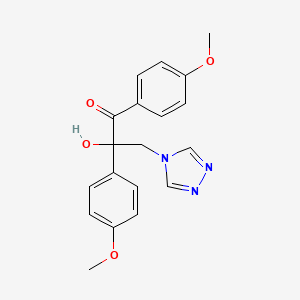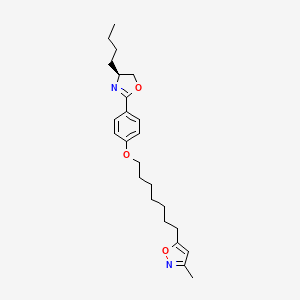
2,4-Imidazolidinedione, 1-(cyclopropylcarbonyl)-3-(3,5-dichlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Imidazolidinedione, 1-(cyclopropylcarbonyl)-3-(3,5-dichlorophenyl)- is a synthetic organic compound that belongs to the class of imidazolidinediones. These compounds are known for their diverse applications in medicinal chemistry, particularly as anticonvulsants and sedatives. The presence of cyclopropylcarbonyl and dichlorophenyl groups in its structure suggests potential biological activity and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 1-(cyclopropylcarbonyl)-3-(3,5-dichlorophenyl)- typically involves the following steps:
Formation of Imidazolidinedione Core: This can be achieved by the reaction of urea with glyoxal under acidic or basic conditions.
Introduction of Cyclopropylcarbonyl Group: The cyclopropylcarbonyl group can be introduced via acylation using cyclopropylcarbonyl chloride in the presence of a base such as pyridine.
Attachment of Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction using 3,5-dichlorophenylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropylcarbonyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions could target the imidazolidinedione ring, potentially opening it to form amines or alcohols.
Substitution: The dichlorophenyl group may participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as an anticonvulsant, sedative, or in other therapeutic areas.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific biological target. Generally, imidazolidinediones can interact with neurotransmitter receptors or ion channels in the nervous system, modulating their activity. The cyclopropylcarbonyl and dichlorophenyl groups may enhance binding affinity or selectivity for certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenytoin: Another imidazolidinedione used as an anticonvulsant.
Ethosuximide: A succinimide with similar anticonvulsant properties.
Carbamazepine: A dibenzazepine with anticonvulsant and mood-stabilizing effects.
Uniqueness
2,4-Imidazolidinedione, 1-(cyclopropylcarbonyl)-3-(3,5-dichlorophenyl)- is unique due to the presence of both cyclopropylcarbonyl and dichlorophenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
67387-64-8 |
|---|---|
Formule moléculaire |
C13H10Cl2N2O3 |
Poids moléculaire |
313.13 g/mol |
Nom IUPAC |
1-(cyclopropanecarbonyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C13H10Cl2N2O3/c14-8-3-9(15)5-10(4-8)17-11(18)6-16(13(17)20)12(19)7-1-2-7/h3-5,7H,1-2,6H2 |
Clé InChI |
ODFAYQZFJYEBNC-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)N2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol](/img/structure/B12682179.png)
![2-(2-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B12682181.png)
